molecular formula C10H14ClNO3S B6338938 3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride CAS No. 1185295-01-5

3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride

Cat. No.: B6338938
CAS No.: 1185295-01-5
M. Wt: 263.74 g/mol
InChI Key: KZWUGUBPNJKMAQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride involves several steps. One common method includes the reaction of 3-methoxybenzenesulfonyl chloride with azetidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

3-(3-methoxyphenyl)sulfonylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S.ClH/c1-14-8-3-2-4-9(5-8)15(12,13)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWUGUBPNJKMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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